molecular formula C7H8N2O2 B13928583 2-Pyridineacetamide, |A-hydroxy-

2-Pyridineacetamide, |A-hydroxy-

Cat. No.: B13928583
M. Wt: 152.15 g/mol
InChI Key: QOWNGSTZLBLLHV-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(pyridin-2-yl)acetamide is a compound that features a pyridine ring substituted with a hydroxyacetamide group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(pyridin-2-yl)acetamide typically involves the reaction of 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired acetamide derivative .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-2-(pyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(pyridin-2-yl)acetamide is not fully understood. it is believed to interact with biological targets through hydrogen bonding and coordination with metal ions. These interactions can disrupt biological processes, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(pyridin-3-yl)acetamide
  • 2-Hydroxy-2-(pyridin-4-yl)acetamide
  • 2-Hydroxy-2-(pyridin-5-yl)acetamide

Uniqueness

2-Hydroxy-2-(pyridin-2-yl)acetamide is unique due to the position of the hydroxyacetamide group on the pyridine ring, which can influence its reactivity and biological activity compared to its isomers .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-hydroxy-2-pyridin-2-ylacetamide

InChI

InChI=1S/C7H8N2O2/c8-7(11)6(10)5-3-1-2-4-9-5/h1-4,6,10H,(H2,8,11)

InChI Key

QOWNGSTZLBLLHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)N)O

Origin of Product

United States

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